molecular formula C20H20FN3O2 B14776015 (3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one

(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one

Cat. No.: B14776015
M. Wt: 353.4 g/mol
InChI Key: DDMOSZTWXSYQCX-UHFFFAOYSA-N
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Description

(Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fluorinated indolin-2-one core and a pyrrolidine moiety, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indolin-2-one Core: This step involves the cyclization of an appropriate precursor to form the indolin-2-one structure.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Pyrrolidine Moiety: This step involves the formation of an amide bond between the indolin-2-one core and the pyrrolidine derivative.

    Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge linking the pyrrolidine and indolin-2-one moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylene bridge or the pyrrolidine moiety.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: The fluorine atom in the indolin-2-one core can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorinated indolin-2-one core may confer unique binding properties.

Medicine

In medicinal chemistry, (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE may be investigated for its potential therapeutic effects. Compounds with similar structures have shown promise as anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE would depend on its specific biological target. Generally, compounds with indolin-2-one cores can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom may enhance binding affinity and selectivity by forming strong interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-(DIMETHYLAMINO)ETHYLENE)-5-FLUOROINDOLIN-2-ONE: Similar structure but with a dimethylamino group instead of the pyrrolidine moiety.

    (Z)-3-((3,5-DIMETHYL-4-(MORPHOLINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE: Similar structure but with a morpholine group instead of the pyrrolidine moiety.

Uniqueness

The uniqueness of (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorine atom and the pyrrolidine moiety may enhance its stability, binding affinity, and selectivity in various applications.

Properties

IUPAC Name

3-[[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-5-fluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-11-17(22-12(2)18(11)20(26)24-7-3-4-8-24)10-15-14-9-13(21)5-6-16(14)23-19(15)25/h5-6,9-10,22H,3-4,7-8H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMOSZTWXSYQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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